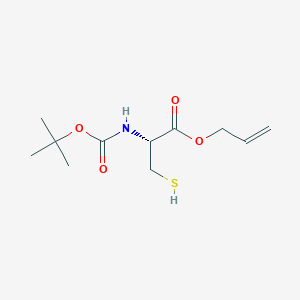
N-(tert-Butoxycarbonyl)-L-cysteine allyl ester
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-cysteine, with an allyl ester protecting the carboxyl group. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and in the preparation of cysteine-containing compounds.
Biology: In the study of protein structure and function, as cysteine residues are crucial for disulfide bond formation.
Medicine: In the development of cysteine-based drugs and as a precursor for the synthesis of biologically active peptides.
Industry: In the production of pharmaceuticals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
Target of Action
N-(tert-Butoxycarbonyl)-L-cysteine allyl ester, also known as Boc-Cys(All)-OH, is primarily used as a protective group for amino acids in peptide synthesis . The primary targets of this compound are the amino groups present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound acts as a protective group for amino acids during peptide synthesis. It is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The tert-butoxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of the amine functional group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
Pharmacokinetics
Its deprotection reactions take place under room temperature conditions for 1–4 hours .
Result of Action
The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This leads to the formation of the deprotected N-Boc to form the peptidomimetic with a free amine .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions .
Safety and Hazards
The safety data sheet for a related compound, N-(tert-Butoxycarbonyl)-L-alanine N’-methoxy-N’-methylamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Orientations Futures
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is necessary .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester typically involves the protection of the amino and carboxyl groups of L-cysteine. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide, while the carboxyl group is protected using allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-L-cysteine allyl ester undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or the allyl ester group using palladium-catalyzed hydrogenation.
Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, palladium catalysts for allyl ester removal.
Substitution: Alkyl halides or acyl chlorides for thiol group reactions.
Major Products
Deprotection: L-cysteine or its derivatives.
Substitution: Various alkylated or acylated cysteine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- N-(tert-Butoxycarbonyl)-L-cysteine ethyl ester
- N-(tert-Butoxycarbonyl)-L-cysteine benzyl ester
Uniqueness
N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is unique due to the presence of the allyl ester group, which can be selectively removed using palladium-catalyzed hydrogenation. This provides an additional level of control in synthetic pathways compared to other esters like methyl or ethyl esters.
Propriétés
IUPAC Name |
prop-2-enyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-5-6-15-9(13)8(7-17)12-10(14)16-11(2,3)4/h5,8,17H,1,6-7H2,2-4H3,(H,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGQDYSVMPUIH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149034-32-2 | |
| Record name | prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2863050.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2863056.png)
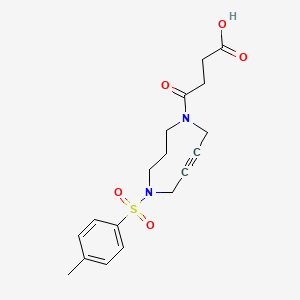
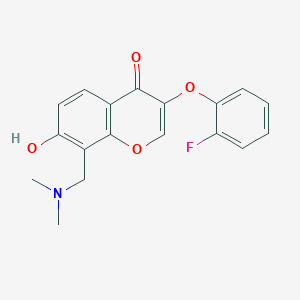
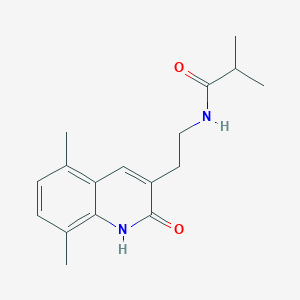
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2863062.png)
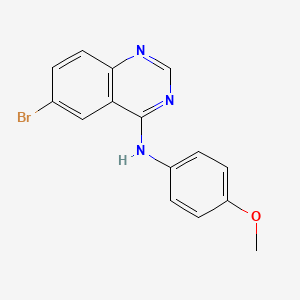
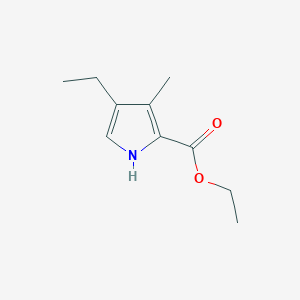
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
![2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2863066.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)
